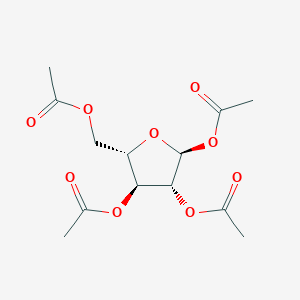

1,2,3,5-Tetra-O-acetyl-alpha-L-arabinofuranose

Description

Contextualization of Pentofuranose (B7776049) Acetates in Organic Synthesis

Pentofuranose acetates, the acetylated forms of five-carbon sugars in their furanose ring structure, are particularly valuable building blocks in organic synthesis. Pentoses, such as arabinose and ribose, are fundamental components of nucleic acids and various polysaccharides. foodb.ca Their acetylated furanose forms provide a stable, manipulable scaffold for chemists to build upon. The acetyl groups act as temporary masks for the hydroxyl functionalities, allowing chemists to perform reactions on other parts of the molecule or to selectively deprotect and modify specific positions. urmia.ac.ir

The presence of the furanose ring introduces specific stereochemical considerations that are crucial in the synthesis of biologically active molecules. The controlled synthesis of nucleoside analogues, antiviral agents, and oligosaccharides often relies on the use of pentofuranose acetate (B1210297) precursors. google.com The reactivity of the anomeric carbon (C-1) in these acetates is of particular interest, as it is the site of glycosidic bond formation. Selective activation and substitution at this position, often facilitated by the participating effect of the neighboring acetyl group at C-2, enable the stereocontrolled synthesis of glycosides. nist.gov Therefore, pentofuranose acetates are not merely protected sugars but are key intermediates that enable the construction of complex glycosidic linkages with high fidelity.

The Unique Role of L-Arabinofuranose in Carbohydrate Chemistry

While many sugars are most commonly found in nature in their "D" configuration, L-arabinose is an exception, being the more abundant enantiomer. basys2.ca It is a key constituent of many biopolymers essential for the structure of plant cell walls, including hemicelluloses (like arabinoxylans) and pectins (like arabinans). basys2.caresearchgate.net A crucial structural feature is that within these complex polysaccharides, L-arabinose exists exclusively in its five-membered furanose form, known as L-arabinofuranose (L-Araf). nih.gov

This natural prevalence of the L-arabinofuranose unit makes it a significant and readily available chiral building block for chemical synthesis. The enzymatic breakdown of lignocellulosic biomass releases L-arabinose, which initially exists in its furanose form before equilibrating to the more stable pyranose (six-membered ring) form in solution. nih.gov The unique stereochemistry and furanosidic linkage of L-Araf residues in nature are critical for the structure and function of plant polysaccharides and their interactions with enzymes. This makes L-arabinofuranose and its derivatives objects of intense study for applications in biofuel production, food science, and the synthesis of bioactive molecules. Its distinct configuration provides a different stereochemical template compared to more common sugars like D-glucose or D-ribose, allowing access to unique chemical structures.

Research Significance of 1,2,3,5-Tetra-O-acetyl-alpha-L-Arabinofuranose as a Synthetic Precursor

This compound is the fully protected form of L-arabinofuranose, making it a highly valuable and stable precursor in multi-step organic syntheses. simsonpharma.combiosynth.com By converting all the hydroxyl groups of L-arabinofuranose to acetate esters, this derivative becomes soluble in a wide range of organic solvents and the reactive hydroxyls are masked, preventing undesired side reactions. nih.gov This protection is essential for chemists who need to perform modifications at other positions or use the sugar as a building block in the synthesis of larger molecules.

The primary research significance of this compound lies in its role as a glycosyl donor. The acetate group at the anomeric C-1 position can be selectively replaced by a halogen (e.g., bromine) to form a highly reactive glycosyl halide. nist.gov This activated intermediate can then be used to form glycosidic bonds with various alcohols or other sugar molecules, a cornerstone reaction in the synthesis of oligosaccharides and glycoconjugates. The stereochemical outcome of this glycosylation is often influenced by the acetyl group at the C-2 position, which can direct the incoming nucleophile to form a 1,2-trans-glycosidic linkage.

Furthermore, acetylated furanosides like this one are crucial starting materials for the synthesis of nucleoside analogues, which are a major class of antiviral and anticancer drugs. google.comlookchem.com The synthesis of L-nucleosides, in particular, relies on chiral precursors from the L-series of sugars, making this compound a key strategic intermediate for accessing this important class of therapeutic agents. tandfonline.com

Interactive Data Table: Properties of 1,2,3,5-Tetra-O-acetyl-L-arabinofuranose

| Property | Value | Reference |

| CAS Number | 79120-81-3 | simsonpharma.comsimsonpharma.compharmaffiliates.com |

| Molecular Formula | C13H18O9 | simsonpharma.combiosynth.comsimsonpharma.com |

| Molecular Weight | 318.28 g/mol | simsonpharma.combiosynth.comsimsonpharma.com |

Structure

3D Structure

Properties

IUPAC Name |

[(2S,3S,4R,5S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11-,12+,13+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHNHAHWGVLXCCI-WUHRBBMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]1[C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,2,3,5 Tetra O Acetyl Alpha L Arabinofuranose

Historical Development of Arabinofuranose Acetylation Procedures

The historical approach to the acetylation of arabinose and other sugars has centered on the use of acetic anhydride (B1165640) as the primary acetylating agent. rug.nlnih.gov Early procedures frequently employed basic catalysts like pyridine (B92270) or strong acid catalysts such as sulfuric acid. nih.govresearchgate.net These methods were effective for peracetylation—the acetylation of all available hydroxyl groups—but often lacked stereochemical control at the anomeric center (the C1 position). chegg.com

The primary goal of these early methods was the straightforward protection of the sugar's hydroxyl groups to facilitate further chemical modifications or to improve solubility in organic solvents. nih.gov The reaction would typically produce a mixture of isomers, including different anomers (alpha and beta) and different ring forms (furanose and pyranose). chegg.com The separation of the desired 1,2,3,5-Tetra-O-acetyl-alpha-L-arabinofuranose from this complex mixture was often a significant challenge, relying on techniques like fractional crystallization. The mechanism in pyridine-catalyzed reactions involves the base abstracting a proton from the sugar's hydroxyl groups, making them more nucleophilic and facilitating a faster reaction with acetic anhydride. researchgate.net

Classical Synthetic Routes from L-Arabinose

The direct peracetylation of L-arabinose remains a fundamental and widely practiced method for synthesizing its tetra-O-acetyl derivatives. This approach typically involves reacting the free sugar with an excess of acetic anhydride under specific catalytic conditions.

Anomeric Equilibration and Alpha-Anomer Dominance in Acetylation

In solution, L-arabinose exists in equilibrium between its open-chain form and various cyclic hemiacetal forms, including alpha- and beta-pyranose and alpha- and beta-furanose structures. The acetylation of this equilibrium mixture can result in a corresponding mixture of fully acetylated products. chegg.com

The stereochemical outcome at the anomeric carbon is governed by a principle known as the anomeric effect, which describes the tendency of a heteroatomic substituent at the C1 position to favor an axial orientation. However, the acetylation reaction itself can be kinetically or thermodynamically controlled. Under kinetically controlled conditions, such as acetylation with acetic anhydride and pyridine at room temperature, the ratio of the resulting acetylated anomers often reflects the initial equilibrium composition of the free sugar in the solution. chegg.com This is because the acetylation of the anomeric hydroxyl group can occur faster than the interconversion (mutarotation) between the anomers. chegg.com Achieving dominance of the alpha-anomer, particularly in the furanose form, requires careful selection of reagents and conditions to steer the reaction equilibrium toward the desired product.

Catalytic Systems for Efficient Peracetylation

A variety of catalytic systems have been developed to improve the efficiency and, in some cases, the selectivity of L-arabinose peracetylation. These systems can be broadly categorized as basic or acidic.

Basic Catalytic Systems:

Pyridine: Often used as both a catalyst and a solvent, pyridine effectively promotes acetylation by activating the acetic anhydride and neutralizing the acetic acid byproduct. nih.govresearchgate.net

Sodium Acetate (B1210297): A milder base, sodium acetate is also a common catalyst for this transformation.

Triethylamine (B128534) (TEA) and 4-Dimethylaminopyridine (B28879) (DMAP): This combination represents a more modern and highly efficient basic catalytic system. DMAP is a hypernucleophilic acylation catalyst that significantly accelerates the reaction. nih.gov The mechanism involves the initial formation of a highly reactive acetylpyridinium intermediate from DMAP and acetic anhydride, which is then readily attacked by the sugar's hydroxyl groups. nih.gov

Acidic Catalytic Systems:

Sulfuric Acid (H₂SO₄): A strong protic acid, sulfuric acid is a powerful catalyst for acetylation. It functions by protonating the carbonyl oxygen of acetic anhydride, making it a much stronger electrophile. This method can be effective but may also promote side reactions if not carefully controlled.

| Catalyst System | Type | General Role | Reference |

|---|---|---|---|

| Pyridine | Basic | Acts as a catalyst and solvent, neutralizes acetic acid byproduct. | nih.govresearchgate.net |

| Sodium Acetate | Basic | Mild base catalyst. | |

| Triethylamine (TEA) / DMAP | Basic | Highly efficient system; DMAP is a hypernucleophilic catalyst. | nih.gov |

| Sulfuric Acid (H₂SO₄) | Acidic | Strong acid catalyst that activates acetic anhydride. |

Influence of Reaction Conditions on Yield and Anomeric Ratio

The final yield and the ratio of alpha to beta anomers are highly dependent on the specific reaction conditions employed. Key variables include the catalyst, solvent, temperature, and reaction time.

For instance, acetylation of α-L-arabinose with acetic anhydride and triethylamine can produce the peracetylated alpha pyranose anomer in a 56% yield. nih.gov The addition of a catalytic amount of DMAP can significantly accelerate this process. Modifying these conditions, such as changing the base or solvent, can alter the anomeric ratio of the product mixture. The choice between kinetic and thermodynamic control is crucial; lower temperatures and rapid reaction times often favor the kinetically preferred product, which may reflect the starting anomeric composition, while higher temperatures and longer reaction times can allow for equilibration to the thermodynamically more stable anomer. chegg.com

Modern Advancements in Synthetic Approaches

Recent research has focused on developing more refined and stereoselective methods for synthesizing specific anomers of acetylated sugars, moving beyond the classical approaches that often result in difficult-to-separate mixtures.

Optimized Protocols for Stereoselective Synthesis

Modern protocols have been optimized to favor the formation of a single, desired stereoisomer. A notable example is the stereoselective peracetylation of L-arabinose using a combination of triethylamine and acetic anhydride, with or without a catalytic amount of DMAP. nih.gov This research demonstrates that by carefully controlling the reaction conditions, it is possible to selectively synthesize specific anomers. While the study focused on producing the alpha-pyranose form of acetylated L-arabinose, the principles of employing specific base-catalyst combinations to control stereoselectivity are directly applicable to targeting the alpha-furanose isomer. nih.gov

| Starting Sugar | Target Product | Yield | Key Reagents |

|---|---|---|---|

| α-L-Arabinose | Peracetylated alpha pyranose anomer (5α) | 56% | Triethylamine, Acetic Anhydride |

| α-D-Xylose | Peracetylated alpha pyranose anomer (2α) | 97% | Triethylamine, Acetic Anhydride, DMAP (cat.) |

| α-D-Xylose | Peracetylated beta pyranose anomer (2β) | 71% | Modified Conditions |

Scalable Preparative Methods for Laboratory and Industrial Applications

The acetylation of L-arabinose to produce this compound can be achieved through several established methods. A widely employed and scalable procedure utilizes acetic anhydride as the acetylating agent and pyridine as both a catalyst and a solvent. chemicalbook.comrsc.org This method is favored for its efficiency and relatively straightforward execution, making it suitable for both laboratory-scale preparations and potential industrial scale-up.

The general reaction involves dissolving L-arabinose in an excess of pyridine, followed by the gradual addition of acetic anhydride. chemicalbook.com The reaction is typically performed at a controlled temperature, often starting at 0°C and then allowing it to proceed at room temperature. nih.gov The progress of the reaction can be monitored using thin-layer chromatography (TLC) until the starting material is fully consumed. nih.gov

For larger-scale synthesis, modifications to this standard procedure can be implemented to enhance efficiency and safety. These may include the use of alternative catalysts or solvent systems to minimize the use of pyridine, which is known for its unpleasant odor and toxicity. researchgate.net For instance, the use of a stoichiometric amount of acetic anhydride in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can accelerate the reaction. researchgate.net Furthermore, solvent-free conditions or the use of more environmentally benign solvents are being explored for industrial applications to reduce waste and improve the green credentials of the process. researchgate.net

A representative laboratory-scale procedure is outlined below:

Table 1: Representative Laboratory-Scale Synthesis of this compound

| Step | Procedure | Reagents and Conditions |

| 1 | Dissolution | L-arabinose is dissolved in dry pyridine under an inert atmosphere (e.g., Argon). nih.gov |

| 2 | Acetylation | Acetic anhydride is added dropwise to the solution at 0°C. nih.gov |

| 3 | Reaction | The mixture is stirred at room temperature until completion, monitored by TLC. nih.gov |

| 4 | Quenching | The reaction is quenched by the addition of methanol. nih.gov |

| 5 | Work-up | The mixture is co-evaporated with toluene (B28343) to remove pyridine. The residue is then dissolved in a suitable organic solvent like dichloromethane (B109758) or ethyl acetate. nih.gov |

| 6 | Washing | The organic layer is washed sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine. nih.gov |

| 7 | Drying and Concentration | The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. nih.gov |

Isolation and Purification Strategies for this compound

Following the synthesis, the crude product, which may contain a mixture of anomers (α and β) and other byproducts, requires purification to isolate the desired this compound. The primary techniques employed for this purpose are column chromatography and recrystallization.

Column Chromatography:

Silica (B1680970) gel column chromatography is a standard and effective method for the purification of acetylated carbohydrates. nih.govmiamioh.edu The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto a silica gel column. A gradient elution system, typically starting with a non-polar solvent and gradually increasing the polarity, is used to separate the components. A common solvent system is a mixture of hexanes and ethyl acetate, with the proportion of ethyl acetate being gradually increased. mdpi.com

The fractions are collected and analyzed by TLC to identify those containing the pure desired product. Fractions with similar purity profiles are then combined and the solvent is removed under reduced pressure to yield the purified compound.

Table 2: Representative Column Chromatography Parameters for Purification

| Parameter | Description |

| Stationary Phase | Silica gel (230-400 mesh) researchgate.net |

| Mobile Phase | A gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50%) is commonly used. miamioh.edumdpi.com |

| Loading | The crude product is typically dissolved in a small volume of the initial eluting solvent or a more polar solvent like dichloromethane before being applied to the column. miamioh.edu |

| Elution | The solvent is passed through the column under gravity or with the application of pressure (flash chromatography). orgchemboulder.com |

| Monitoring | Fractions are monitored by TLC, often visualized using a UV lamp and/or a staining agent (e.g., potassium permanganate). researchgate.net |

Recrystallization:

Recrystallization is another valuable technique for purifying solid compounds. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude product is dissolved in a suitable hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution.

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallizing acetylated sugars include ethanol, isopropanol, or mixtures of solvents like ethyl acetate/hexanes. mdpi.com The process may require some empirical optimization to find the best solvent system and conditions to achieve high purity and yield.

Reactivity and Transformations of 1,2,3,5 Tetra O Acetyl Alpha L Arabinofuranose

Glycosylation Reactions and Anomeric Activation

1,2,3,5-Tetra-O-acetyl-alpha-L-arabinofuranose is a key building block in carbohydrate chemistry, valued for its role as a glycosyl donor in the synthesis of complex oligosaccharides. The acetyl protecting groups enhance its stability and solubility in organic solvents, while the anomeric acetate (B1210297) serves as a leaving group that can be activated for glycosylation reactions.

The central process in glycosylation is the formation of a glycosidic bond, which involves the reaction of a glycosyl donor with a glycosyl acceptor. The mechanism typically proceeds through the activation of the anomeric leaving group on the donor molecule, leading to the formation of a reactive intermediate, an oxacarbenium ion. This electrophilic species is then attacked by a nucleophilic hydroxyl group from the acceptor molecule.

The activation of the anomeric acetate of this compound is typically achieved using a Lewis acid promoter. This activation facilitates the departure of the leaving group and the subsequent formation of the glycosidic linkage. The choice of promoter and reaction conditions can significantly influence the efficiency and stereochemical outcome of the glycosylation.

A variety of acceptors with primary and secondary hydroxyl groups can be used in these reactions. The reactivity of the acceptor's hydroxyl group, steric hindrance around the reaction site, and the nature of the solvent all play a role in the outcome of the glycosylation.

A significant challenge in glycosylation is controlling the stereochemistry at the newly formed anomeric center. The formation of either an α (1,2-cis) or β (1,2-trans) linkage is influenced by several factors, including the nature of the protecting group at the C-2 position of the glycosyl donor, the solvent, and the reaction temperature.

In the case of this compound, the acetyl group at the C-2 position can exert a "neighboring group participation" effect. This involves the formation of a cyclic acetoxonium ion intermediate, which blocks the α-face of the furanose ring. Consequently, the glycosyl acceptor can only attack from the β-face, leading to the stereoselective formation of a 1,2-trans-glycosidic linkage.

However, achieving 1,2-cis glycosylation is more challenging due to the lack of anchimeric assistance. nih.gov Strategies to achieve 1,2-cis furanosylation often involve the use of donors with non-participating groups at the C-2 position and careful control of reaction conditions to favor kinetic control over thermodynamic control. umsl.edu Stereoselectivity is the property of a chemical reaction where a single reactant forms an unequal mixture of stereoisomers. wikipedia.org The degree of this selectivity can be influenced by steric and electronic effects within the reaction pathways. wikipedia.org

| Donor Protecting Group at C-2 | Expected Stereochemical Outcome | Mechanism |

| Acetyl (participating) | 1,2-trans (β for L-arabinofuranose) | Neighboring group participation |

| Benzyl (non-participating) | Mixture of α and β | SN1 or SN2-like mechanism |

This compound and its derivatives are valuable glycosyl donors for the synthesis of biologically important oligosaccharides. These include fragments of polysaccharides found in the cell walls of microorganisms like Mycobacterium tuberculosis and in plant cell walls. acs.orgrsc.org

The synthesis of these complex molecules often requires a sequential and convergent approach, where monosaccharide building blocks are added one by one or as larger oligosaccharide fragments. nih.gov The acetylated arabinofuranose donor allows for the introduction of arabinofuranosyl residues with defined stereochemistry. For example, it has been used in the synthesis of linear and branched arabinofuranosyl oligosaccharides that are components of arabinogalactan and lipoarabinomannan, key components of the mycobacterial cell wall. nih.gov

| Target Oligosaccharide | Linkage Type | Biological Relevance |

| Mycobacterial Arabinogalactan Fragment | α-(1→5), α-(1→3), β-(1→2) | Component of the cell wall of Mycobacterium tuberculosis |

| Plant Extensin Fragment | β-(1→2) | Glycoprotein in plant cell walls involved in growth and development |

Regioselective Functionalization and Derivatization

To synthesize complex branched oligosaccharides, it is often necessary to selectively modify one or more hydroxyl groups on the sugar ring while others remain protected. This requires regioselective functionalization and derivatization strategies.

The acetyl groups on this compound can be selectively removed to expose a free hydroxyl group for subsequent reactions. This regioselective deacetylation can be achieved through both chemical and enzymatic methods.

Enzymatic deacetylation, using lipases, offers a mild and highly regioselective method for removing specific acetyl groups. nih.govnih.gov For instance, lipases can catalyze the selective deacetylation at the primary C-5 position of peracetylated furanoses. nih.govresearchgate.net Chemical methods, often involving carefully controlled reaction conditions with specific reagents, can also be employed for regioselective deacetylation. rsc.orgresearchgate.net For example, treatment with certain bases or Lewis acids can lead to the selective removal of the anomeric acetyl group. mdpi.com This selective deprotection provides a hydroxyl group that can act as a glycosyl acceptor for further chain elongation or for the introduction of other functional groups.

| Method | Reagent/Enzyme | Position of Deacetylation |

| Enzymatic | Lipase (B570770) from Candida rugosa | C-5 |

| Chemical | Benzylamine | C-1 (anomeric) |

| Chemical | Ammonium acetate | C-1 (anomeric) researchgate.net |

In the synthesis of complex oligosaccharides, it is crucial to use a set of protecting groups that can be removed under different conditions without affecting each other. bham.ac.uk This strategy is known as orthogonal protection. nih.govthieme-connect.de The use of orthogonal protecting groups allows for the selective deprotection of a specific hydroxyl group at a desired stage of the synthesis, enabling the construction of branched structures. researchgate.net

Starting from this compound, a sequence of deacetylation and reprotection steps can be used to introduce orthogonal protecting groups. For instance, after selective deacetylation of one position, a different protecting group, such as a silyl ether or a benzyl ether, can be introduced. These groups are stable under the conditions used to remove acetyl groups (e.g., basic hydrolysis) and can be removed later using specific reagents (e.g., fluoride (B91410) ions for silyl ethers or hydrogenolysis for benzyl ethers). This orthogonal strategy is fundamental for the efficient and controlled synthesis of complex, branched oligosaccharides. bham.ac.ukresearchgate.net

| Protecting Group | Cleavage Condition | Orthogonal to Acetyl Group? |

| Benzyl (Bn) | Hydrogenolysis (e.g., H₂, Pd/C) | Yes |

| tert-Butyldimethylsilyl (TBDMS) | Fluoride source (e.g., TBAF) | Yes |

| Allyl (All) | Pd(0) catalyst | Yes |

Formation of Phosphate Esters as Key Intermediates for Enzymatic Reactions.

While direct synthesis of phosphate esters from this compound is not extensively detailed in readily available literature, the broader context of carbohydrate chemistry points to the significance of such derivatives as intermediates for enzymatic processes. Glycosyl phosphates are versatile donors in glycosylation reactions, which are fundamental to the enzymatic assembly of oligosaccharides and glycoconjugates.

In many biological systems, arabinofuranose is a key component of polysaccharides, such as those found in the cell walls of mycobacteria. The biosynthesis of these polysaccharides involves arabinofuranosyltransferases, enzymes that utilize lipid-linked arabinofuranose donors. The synthesis of analogs of these donor molecules often involves the formation of arabinofuranosyl phosphate derivatives.

The general strategy for preparing such intermediates would involve the selective deacetylation at the anomeric position of this compound, followed by phosphorylation. These synthetic arabinofuranosyl phosphates can then serve as substrates or inhibitors for enzymes involved in carbohydrate metabolism, aiding in the study of their mechanisms and the development of potential therapeutic agents. For instance, α-L-arabinofuranosidases are exo-acting enzymes that hydrolyze terminal non-reducing α-L-arabinofuranosyl residues from polysaccharides. nih.gov The study of these enzymes and their role in the degradation of L-arabinose-containing polysaccharides often utilizes synthetic substrates, which can be derived from precursors like acetylated L-arabinofuranose.

Nucleophilic Substitution Reactions at the Anomeric Center

The anomeric carbon (C-1) of this compound is a key site for nucleophilic substitution reactions. The acetyl group at this position can act as a leaving group, allowing for the introduction of various nucleophiles to form new glycosidic bonds. These reactions are fundamental to the synthesis of a wide range of arabinofuranosides.

A common strategy involves the initial conversion of the 1-O-acetyl group to a better leaving group, such as a bromide. For example, treatment of per-O-acylated furanoses with a brominating agent like TMSBr can yield the corresponding glycosyl bromide. This activated donor can then react with an acceptor, such as a protected hydroxyphenylacetic acid derivative, in the presence of a promoter like basic zinc carbonate to form the desired glycoside. mdpi.com

An alternative approach is the direct glycosylation using the acetylated sugar. For instance, 1,2,3,5-tetra-O-acetyl-α,β-L-arabinofuranose can be coupled with a suitable acceptor in the presence of a catalyst like triphenylcarbonium perchlorate under anhydrous conditions to form a disaccharide. google.com

A notable application of nucleophilic substitution at the anomeric center is the synthesis of N-(α-L-arabinofuranos-1-yl)-L-amino acids. In this multi-step synthesis, L-arabinose is first converted to 1,2,3,5-tetra-O-acetyl-L-arabinofuranose. researchgate.net Following selective removal of the anomeric acetyl group, the resulting 2,3,5-tri-O-acetyl-L-arabinofuranose undergoes a Mitsunobu reaction with N-protected L-amino acid t-butyl esters to stereoselectively form the N-glycosidic bond. researchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 1,2,3,5-Tetra-O-acetyl-α,β-L-arabinofuranose | 1. TMSBr; 2. Protected HOT, basic ZnCO₃, Toluene (B28343) | Protected Hydroxytyrosol arabinofuranoside | - | mdpi.com |

| 1,2,3,5-Tetra-O-acetyl-α,β-L-arabinofuranose | 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose, triphenylcarbonium perchlorate | Peracetylated arabinofuranosyl-glucopyranose | - | google.com |

| L-arabinose | 1. Ac₂O, NaOAc; 2. Selective deacetylation; 3. N-(2-nitrophenylsulfonyl)-L-amino acid t-butylesters, PPh₃ | N-(2,3,5-tri-O-acetyl-L-arabinofuranosyl)-N-(2-nitrobenzenesulfonyl)-L-amino acid t-butylesters | 90% (for acetylation step) | researchgate.net |

HOT: Hydroxytyrosol

Other Chemical Modifications and Transformations

Beyond reactions at the anomeric center, this compound can undergo other chemical modifications, primarily involving the removal of the acetyl protecting groups.

Deacetylation: The complete removal of all acetyl groups is a common transformation to yield the free L-arabinofuranose or an L-arabinofuranoside. This is typically achieved by transesterification in methanol with a basic catalyst, such as sodium methoxide. google.com This reaction proceeds under mild conditions and is generally high-yielding.

Selective Deacetylation: As mentioned in the synthesis of N-(α-L-arabinofuranos-1-yl)-L-amino acids, the anomeric acetyl group can be selectively removed, leaving the other acetyl groups intact. This generates a valuable intermediate, 2,3,5-tri-O-acetyl-L-arabinofuranose, which can then be used in further glycosylation reactions. researchgate.net

These transformations highlight the role of this compound as a versatile building block in carbohydrate synthesis, where the acetyl groups serve as temporary protecting groups that can be removed globally or selectively to allow for further chemical manipulation.

Applications in Complex Organic Synthesis and Glycoconjugate Research

1,2,3,5-Tetra-O-acetyl-alpha-L-arabinofuranose as a Chiral Building Block

The inherent chirality of this compound, derived from the naturally occurring L-arabinose, makes it an invaluable starting material for stereoselective synthesis. The furanose ring, a five-membered cyclic ether, provides a rigid scaffold upon which new stereocenters can be introduced with a high degree of control. The acetyl protecting groups at the 1, 2, 3, and 5 positions offer a balance of stability during certain reaction conditions and the ability to be selectively or completely removed to allow for further chemical modifications.

Precursor in the Synthesis of L-Nucleoside Analogs

L-nucleoside analogs are a class of compounds that are structurally similar to natural D-nucleosides but possess the opposite stereochemistry in their sugar moiety. This seemingly subtle change can lead to profound differences in their biological activity, often rendering them resistant to degradation by enzymes that process natural nucleosides, thus making them potent antiviral and anticancer agents. This compound serves as a key starting material for the synthesis of these important therapeutic agents.

The synthesis of L-nucleoside analogs from this precursor typically involves a glycosylation reaction where the arabinofuranose unit is coupled with a nucleobase. The stereochemical outcome of this reaction is crucial and can be influenced by the choice of catalyst and reaction conditions. For instance, the use of Lewis acids can promote the formation of the desired β-L-anomer, which is often the biologically active form.

| Precursor | Nucleobase | Resulting L-Nucleoside Analog | Therapeutic Area |

| This compound | Thymine | L-Thymidine analog | Antiviral |

| This compound | 5-Fluorouracil | L-5-Fluorouracil nucleoside analog | Anticancer |

| This compound | Adenine | L-Vidarabine analog | Antiviral |

This table presents examples of L-nucleoside analogs that can be synthesized using this compound as a starting material.

Construction of Complex Carbohydrate Scaffolds

Beyond single nucleoside analogs, this compound is instrumental in the assembly of more complex carbohydrate structures. These scaffolds can be linear or branched oligosaccharides that mimic portions of biologically important glycans. The controlled deacetylation of the precursor allows for regioselective glycosylation, enabling the stepwise construction of oligosaccharides with defined linkages.

For example, selective removal of the anomeric acetyl group at the C1 position can generate a glycosyl donor, which can then be coupled with a suitable glycosyl acceptor. Alternatively, selective deprotection of other hydroxyl groups can create specific acceptor sites for the introduction of other sugar units. This strategic manipulation of protecting groups is fundamental to the synthesis of oligosaccharides with predetermined structures. These synthetic oligosaccharides are invaluable tools for studying the structure and function of complex carbohydrates in biological systems.

Role in the Synthesis of Natural Products with Chiral Furanose Moieties

Many biologically active natural products contain furanose rings as a core structural element. The stereochemistry of these furanose moieties is often critical for their biological function. This compound provides a readily available source of a chiral furanose scaffold that can be elaborated into the core of such natural products.

Through a series of chemical transformations, the arabinofuranose ring can be modified to introduce different functional groups and alter the stereochemistry at specific positions, ultimately leading to the target natural product. This approach has been successfully employed in the total synthesis of various natural products, demonstrating the utility of this acetylated arabinofuranose as a versatile chiral building block.

Contributions to Glycobiology and Cell Wall Research

Glycobiology is the study of the structure, biosynthesis, and biology of saccharides. Synthetic carbohydrate chemistry, utilizing precursors like this compound, plays a crucial role in providing the necessary tools to investigate the complex world of glycans.

Synthesis of Probes and Analogs for Carbohydrate-Protein Interactions

Carbohydrate-protein interactions are fundamental to a vast array of biological processes, including cell-cell recognition, immune responses, and pathogen infection. To study these interactions, researchers require well-defined carbohydrate structures that can act as probes or inhibitors. This compound can be used to synthesize analogs of natural arabinofuranose-containing glycans. These synthetic analogs can be modified with reporter groups, such as fluorescent tags or biotin (B1667282), to create molecular probes.

These probes can then be used in various assays to identify and characterize carbohydrate-binding proteins (lectins) and to study the specificity and affinity of their interactions. By understanding these interactions at a molecular level, it is possible to design molecules that can modulate these processes for therapeutic benefit.

| Probe Type | Modification | Application |

| Fluorescent Probe | Appending a fluorophore | Visualizing carbohydrate-protein interactions in cells and tissues |

| Biotinylated Probe | Attaching a biotin molecule | Affinity purification of carbohydrate-binding proteins |

| Inhibitor Analog | Modified sugar structure | Blocking carbohydrate-protein interactions to study their biological function |

This table illustrates the types of molecular probes that can be synthesized from this compound and their applications in glycobiology research.

Enabling Synthesis of Plant Cell Wall Glycan Fragments for Structural and Biosynthetic Studies

The plant cell wall is a complex and dynamic structure composed primarily of polysaccharides, including arabinans and arabinoxylans, which contain arabinofuranose residues. Understanding the precise structure and biosynthesis of these glycans is crucial for fields ranging from agriculture to biofuel production.

The chemical synthesis of defined fragments of these complex plant cell wall glycans is a challenging task. This compound serves as a key starting material for the synthesis of arabinofuranose-containing oligosaccharide fragments. These synthetic fragments can then be used as standards for analytical studies to determine the structure of native cell wall polysaccharides. Furthermore, they can be employed as substrates in enzymatic assays to identify and characterize the glycosyltransferases involved in their biosynthesis. This knowledge is essential for efforts to engineer plant cell walls for improved properties.

Advanced Spectroscopic and Analytical Characterization of 1,2,3,5 Tetra O Acetyl Alpha L Arabinofuranose in Academic Research

The comprehensive structural analysis and purity assessment of 1,2,3,5-Tetra-O-acetyl-alpha-L-arabinofuranose, a fully protected derivative of L-arabinose, relies heavily on sophisticated spectroscopic and chromatographic techniques. These methods are fundamental in academic research for confirming its identity, elucidating its three-dimensional structure, and ensuring its suitability for further synthetic applications.

Theoretical and Computational Chemistry Studies

Conformational Analysis of the Furanose Ring System

The five-membered furanose ring is inherently more flexible than its six-membered pyranose counterpart, and its conformation is typically described by a pseudorotational itinerary. This itinerary maps the continuous puckering of the ring through a series of "envelope" (E) and "twist" (T) conformations. For arabinofuranosides, the conformational equilibrium is generally dominated by two major regions on this pseudorotational wheel: the North (N-type) and South (S-type) conformations.

The introduction of four bulky and electron-withdrawing acetyl groups, as in 1,2,3,5-Tetra-O-acetyl-alpha-L-arabinofuranose, is expected to significantly influence this conformational equilibrium. Steric and electronic interactions between the acetyl substituents and the ring atoms will likely favor specific puckering states to minimize unfavorable interactions. While specific experimental or computational studies on the conformational preferences of this compound are not extensively detailed in publicly available literature, general principles of carbohydrate conformational analysis suggest that the bulky acetyl groups will create significant steric hindrance, likely shifting the equilibrium towards conformations that can best accommodate these groups.

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with computational modeling, is a powerful tool for determining the conformational preferences of furanosides. The vicinal proton-proton coupling constants (³JH,H) are particularly sensitive to the dihedral angles between adjacent protons, which are in turn dictated by the ring's pucker. By comparing experimentally measured coupling constants with those calculated for different theoretical conformations, the predominant solution-state conformation can be elucidated.

Table 1: Representative Furanose Ring Conformations and Their Descriptions

| Conformation Type | Description |

|---|---|

| North (N) | Characterized by a puckering in the C2-C3 region of the ring. |

| South (S) | Characterized by a puckering in the C4-O4 region of the ring. |

| East (E) | An intermediate puckering state between North and South. |

Quantum Chemical Calculations for Elucidating Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the detailed mechanisms of chemical reactions involving carbohydrates. For this compound, such calculations can be applied to understand its behavior in reactions like glycosylation, where it might act as a glycosyl donor.

These calculations can map the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states. The energy difference between the reactants and the transition state provides the activation energy, which is a key determinant of the reaction rate. For instance, in a glycosylation reaction, DFT calculations could be used to model the formation of the glycosidic bond, predict the stereochemical outcome (α or β), and understand the role of the acetyl protecting groups in influencing the reactivity of the anomeric center.

Molecular Modeling and Dynamics Simulations for Reactivity Prediction

Molecular modeling and molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound in solution. These methods can predict how the molecule interacts with its environment and how its conformational flexibility might influence its reactivity.

MD simulations, using force fields specifically parameterized for carbohydrates, can model the conformational landscape of the acetylated arabinofuranose in different solvents. By simulating the molecule's movements over time, researchers can identify the most populated conformations and the pathways for interconversion between them. This information is vital for understanding which conformer is likely to be the reactive species in a chemical transformation.

Furthermore, these simulations can be used to predict the accessibility of different reactive sites on the molecule. For example, the accessibility of the anomeric center for a glycosylation reaction can be assessed by analyzing the solvent exposure and steric hindrance around this position in the dominant solution-state conformations. While detailed molecular dynamics studies specifically targeting this compound are scarce in the literature, the methodologies are well-established and could provide valuable predictive insights into its chemical behavior.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

Future Perspectives and Emerging Research Avenues

Sustainable and Green Synthetic Methodologies for 1,2,3,5-Tetra-O-acetyl-alpha-L-arabinofuranose

Traditional acetylation of carbohydrates often relies on large excesses of acetic anhydride (B1165640) with pyridine (B92270) or strong acids, which are toxic and generate significant chemical waste. rsc.org In alignment with the principles of green chemistry, emerging research focuses on developing more sustainable and efficient methods for the synthesis of this compound. These methodologies aim to reduce waste, eliminate hazardous reagents, and improve energy efficiency.

Key green approaches being investigated include:

Solvent-Free Synthesis: Performing reactions without a solvent minimizes waste and simplifies purification. Research has shown that the per-O-acetylation of sugars can be achieved in high yields (90-99%) under solvent-free conditions using stoichiometric amounts of acetic anhydride with catalytic iodine. nih.govnih.govtorvergata.itfrontiersin.orgfrontiersin.org Another proposed solvent-free protocol utilizes vanadyl sulfate (B86663) (VOSO₄) as a catalyst, which can efficiently promote acetylation at room temperature. frontiersin.orgfrontiersin.org

Use of Greener Solvents and Catalysts: The replacement of hazardous solvents like pyridine is a primary goal. Ionic liquids, such as triethylammonium (B8662869) acetate (B1210297) (TEAA), have been identified as effective and recyclable solvents that can also act as catalysts for the per-O-acetylation of sugars. conicet.gov.ar Supramolecular-assisted O-acylation, using a combination of 18-crown-6 (B118740) and catalytic potassium fluoride (B91410), presents another innovative, base-free approach that avoids toxic reagents. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, and increase product yields. lew.romdpi.com This technique can be applied to various steps in the synthesis and modification of acetylated sugars, offering a more energy-efficient alternative to conventional heating. asianpubs.orgnih.gov

| Green Methodology | Key Features | Reagents/Catalysts | Advantages |

| Solvent-Free Acetylation | Reaction performed without a solvent medium. | Acetic anhydride, Iodine or VOSO₄ | Reduces solvent waste, simplifies purification, lowers E-factor. nih.govfrontiersin.orgfrontiersin.org |

| Ionic Liquid Medium | Use of a recyclable ionic liquid as both solvent and catalyst. | Acetic anhydride, Triethylammonium acetate (TEAA) | Eliminates toxic solvents like pyridine, allows for catalyst recycling. conicet.gov.ar |

| Supramolecular Assistance | Base-free acylation under mild conditions. | Acetic anhydride, 18-crown-6, Potassium fluoride (KF) | Avoids hazardous bases, eco-friendly. rsc.org |

| Microwave-Assisted Synthesis | Use of microwave energy to accelerate the reaction. | Various | Drastically reduces reaction times, improves yields, energy efficient. lew.romdpi.com |

Chemo-Enzymatic and Biocatalytic Approaches in Transformations

Enzymes offer unparalleled selectivity under mild reaction conditions, making them ideal catalysts for the precise modification of complex molecules like carbohydrates. Chemo-enzymatic approaches, which combine the strengths of both chemical synthesis and biocatalysis, are a major focus for the future transformation of this compound and its derivatives.

Lipases, in particular, have demonstrated significant utility in this area. They can be employed for:

Regioselective Deacetylation: Researchers have successfully used lipases for the regioselective deacetylation of per-O-acetylated arabinofuranosides. For instance, Candida cylindracea lipase (B570770) (CCL) can selectively hydrolyze the primary acetyl group at the C-5 position of a per-O-acetylated p-nitrophenyl alpha-L-arabinofuranoside to yield the corresponding 2,3-di-O-acetate in high yield. nih.gov This enzymatic precision provides a green alternative to complex chemical protection-deprotection sequences.

Regioselective Acetylation: Conversely, lipases can also catalyze the regioselective acetylation of unprotected arabinofuranosides. Porcine pancreas lipase has been used to synthesize the 5-O-acetate derivative with 95% yield, while Pseudomonas cepacia lipase can produce 2,5- and 3,5-di-O-acetates. nih.gov This enzymatic approach allows for the synthesis of specific, partially acetylated isomers that are valuable as synthetic intermediates.

Beyond lipases, other enzymes like glycosidases are being engineered to synthesize complex glycoconjugates. Mutated glycosidases can catalyze the ligation of arabinofuranosyl moieties onto various scaffolds, paving the way for the enzymatic synthesis of complex oligosaccharides and glycoclusters from simple precursors. The use of enzymes like chitin (B13524) deacetylases for the deacetylation of other polysaccharides further highlights the potential for biocatalysis in modifying acetylated sugars. nih.gov

| Enzyme | Transformation | Substrate Example | Outcome |

| Candida cylindracea Lipase (CCL) | Regioselective Deacetylation | Per-O-acetylated p-nitrophenyl α-L-arabinofuranoside | Selective removal of C-5 acetyl group to yield 2,3-di-O-acetate. nih.gov |

| Porcine Pancreas Lipase (PPL) | Regioselective Acetylation | p-Nitrophenyl α-L-arabinofuranoside | Selective acetylation at C-5 position. nih.gov |

| Pseudomonas cepacia Lipase (LPS-30) | Regioselective Acetylation | p-Nitrophenyl α-L-arabinofuranoside | Production of 2,5- and 3,5-di-O-acetates. nih.gov |

| Amano Lipase A (Aspergillus niger) | Complete O-Deacetylation | Per-acetylated β-glycopyranosides (e.g., ribofuranose) | Full deprotection to the free sugar under mild, aqueous conditions. rsc.org |

Expanded Applications in Novel Materials and Chemical Biology (excluding therapeutic or clinical outcomes)

As a versatile chiral building block, this compound is a key precursor for molecules used in materials science and chemical biology. Its acetyl groups serve as protecting agents that allow for selective chemical modifications at other positions before being removed.

Applications in Novel Materials: The furanose ring of arabinose is a fundamental component of polysaccharides like arabinans and arabinoxylans, which have potential in biomaterials.

Synthesis of Polysaccharides: this compound can be converted into reactive intermediates like arabinofuranose orthoesters. These monomers can undergo polymerization to form synthetic α-(1→5)-linked arabinofuranans, which are important components of the mycobacterial cell wall. researchgate.net These synthetic polysaccharides can be conjugated to proteins to create novel biomaterials.

Hydrogel Formation: Arabinose-containing polysaccharides, such as arabinoxylan, are being explored for the creation of hydrogels. semanticscholar.org These materials, which can hold large amounts of water, are being investigated for applications like soft tissue engineering. The synthesis of defined oligosaccharide components for these hydrogels often starts from acetylated monosaccharide precursors.

Applications in Chemical Biology: Chemical biology requires molecular tools to probe and understand biological systems. Acetylated arabinofuranose is a critical starting material for the synthesis of such tools.

Neoglycoconjugates and Glycan Arrays: The compound is used to synthesize modified arabinofuranosides, such as thioglycosides or derivatives with azido-functionalized aglycons. nih.gov These building blocks can be used in "click chemistry" reactions to attach the sugar to proteins, lipids, or surfaces, creating neoglycoconjugates and glycan arrays. nih.govresearchgate.netresearchgate.net These tools are invaluable for studying carbohydrate-protein interactions and characterizing the function of enzymes like glycosyltransferases.

Enzyme Probes and Inhibitors: Acetylated arabinofuranose derivatives are used to synthesize probes for studying enzyme activity. For example, an arabinofuranosyl disaccharide photoaffinity probe was synthesized to investigate arabinosyltransferase activity in Mycobacterium tuberculosis. nih.govresearchgate.net Furthermore, modified arabinose structures can be designed as transition-state mimics to act as specific inhibitors for glycosidases, helping to elucidate their biological roles. manchester.ac.uknih.gov

Q & A

Q. What are the common synthetic routes for 1,2,3,5-Tetra-O-acetyl-alpha-L-arabinofuranose, and what challenges arise during purification?

The compound is typically synthesized via acetylation of L-arabinofuranose using acetic anhydride in the presence of a catalyst (e.g., pyridine). Key challenges include controlling regioselectivity to avoid over-acetylation and separating isomers due to similar polarity. Purification often requires gradient elution chromatography (silica gel) or recrystallization from ethanol/water mixtures .

Q. How can researchers confirm the regioselectivity of acetyl group attachment and anomeric configuration?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For ¹H-NMR , the anomeric proton (δ 5.4–6.2 ppm) and acetyl methyl groups (δ 2.0–2.1 ppm) provide structural clues. ¹³C-NMR distinguishes acetyl carbonyl carbons (δ 169–171 ppm) and anomeric carbon (δ 90–110 ppm). Mass spectrometry (MS) with ESI+ or MALDI-TOF confirms molecular weight (e.g., [M+Na]⁺ at m/z 377.1 for C₁₃H₁₈O₉) .

Q. What role does this compound play in synthesizing arabinofuranose derivatives for enzymatic studies?

It serves as a protected intermediate for synthesizing arabinose-containing oligosaccharides or fluorinated analogs (e.g., 2-deoxy-2-fluoro derivatives). Deprotection under mild alkaline conditions yields free arabinofuranose, which is used to study glycosidase activity or as a substrate for arabinanases .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in large-scale synthesis?

- Catalyst screening : Replace pyridine with DMAP (4-dimethylaminopyridine) to enhance acetylation efficiency.

- Temperature control : Maintain 0–5°C to minimize side reactions.

- Workup optimization : Use aqueous NaHCO₃ to neutralize excess acetic anhydride, followed by extraction with dichloromethane. Documented yields improve from ~60% to >85% with these adjustments .

Q. What experimental strategies resolve discrepancies between in vitro and in vivo pharmacokinetic data for arabinofuranose derivatives?

- In vitro : Use Caco-2 cell monolayers to assess permeability and metabolic stability.

- In vivo : Radiolabel the compound (e.g., ¹⁴C at the anomeric carbon) for tracking in rodent models.

- Data reconciliation : Compare hepatic microsomal stability assays with plasma pharmacokinetics to identify metabolic bottlenecks .

Q. How is this compound applied in characterizing arabinoxylan-degrading enzymes?

As a substrate for endo-1,5-α-arabinanase , it helps quantify enzyme activity via reducing sugar assays (e.g., DNS method). For α-L-arabinofuranosidase , enzymatic cleavage releases arabinose, monitored by HPLC with refractive index detection. Standardized protocols require substrate concentrations of 0.5–2.0 mM in 50 mM acetate buffer (pH 5.0) .

Q. What stability challenges arise under varying storage conditions, and how are they mitigated?

- Hydrolysis risk : Store at –20°C in anhydrous DMSO or acetonitrile to prevent acetyl group hydrolysis.

- Light sensitivity : Use amber vials to avoid photodegradation. Purity degradation from >95% to <90% occurs within 6 months at 4°C, necessitating periodic HPLC validation (C18 column, acetonitrile/water gradient) .

Q. How should researchers address contradictions in reported toxicity profiles of acetylated arabinofuranose derivatives?

- Dose-response studies : Conduct MTT assays on HEK-293 or HepG2 cells across concentrations (0.1–100 µM).

- Mechanistic analysis : Use RNA-seq to identify differentially expressed genes related to oxidative stress or apoptosis. Discrepancies often stem from impurity profiles (e.g., residual acetic anhydride), highlighting the need for rigorous LC-MS purity checks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.